molecular formula C7H4BrNO5 B159464 5-Bromo-2-hydroxy-3-nitrobenzoic acid CAS No. 10169-50-3

5-Bromo-2-hydroxy-3-nitrobenzoic acid

Cat. No. B159464
CAS RN: 10169-50-3
M. Wt: 262.01 g/mol
InChI Key: JNYJGSJKQMVWRL-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a chemical compound with the CAS Number: 10169-50-3 . It has a molecular weight of 262.02 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) .

Scientific Research Applications

1. Synthesis of Derivatives

5-Bromo-2-hydroxy-3-nitrobenzoic acid plays a role in the synthesis of various chemical derivatives. For instance, it is used in the preparation of derivatives containing substituents like bromo, nitro, and amino groups in specific positions of benzoic acid and its esters (Cavill, 1945).

2. Crystallographic Studies

This compound is significant in crystallographic studies. A study involved determining the crystal structures of benzoic acid derivatives, including this compound, using X-ray powder diffraction. This research aids in understanding the electronic structure and molecular electrostatic potential of these compounds (Pramanik, Dey, & Mukherjee, 2019).

3. Biological Material Studies

In biological material studies, derivatives of this compound, such as aromatic disulfides, have been synthesized and shown to be useful for determining sulfhydryl groups in various biological materials (Ellman, 1959).

4. Chemical Synthesis

5. Metal Coordination Investigations

This compound is also relevant in metal coordination studies. Research on Co(II) and Ni(II) complexes with derivatives of this compound has contributed to understanding the solid-state architecture and coordination modes in such complexes (D'angelo et al., 2011).

6. Analytical Chemistry

In analytical chemistry, it plays a role in the development of stability-indicating assays, as seen in the study of 4-bromomethyl-3-nitrobenzoic acid for its antitumoral properties (de Freitas et al., 2014).

7. Drug Synthesis and Analysis

This compound has been used in the synthesis and analysis of drugs, such as the synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, potentially useful in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-5-nitrobenzoic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Mode of Action

It is known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function .

Biochemical Pathways

Brominated compounds are known to participate in various reactions, including free radical reactions and nucleophilic substitutions . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3466±420 °C and a density of 2040±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given its potential to participate in free radical reactions , it may induce changes in the target molecules, potentially affecting their function and leading to various cellular effects.

properties

IUPAC Name

5-bromo-2-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYJGSJKQMVWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074425
Record name 5-Bromo-3-nitrosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10169-50-3
Record name Benzoic acid, 5-bromo-2-hydroxy-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-3-nitrosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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